molecular formula C18H12FN3S B2882526 N-(4-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 315709-18-3

N-(4-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No. B2882526
CAS RN: 315709-18-3
M. Wt: 321.37
InChI Key: YYQUUABPYLCCDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the construction of the thieno[2,3-d]pyrimidine scaffold. Researchers have designed and synthesized a library of related compounds, exploring various aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring. These modifications influence the compound’s properties and potential biological activity .

Scientific Research Applications

Synthesis and Optimization

  • Synthesis as an Antitumor Intermediate: One study focused on the synthesis of a related compound, phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, as an important intermediate for antitumor drugs. This process involved acylation and nucleophilic substitution, starting from 6-chloropyrimidine-4-amine (Gan et al., 2021).

Antitumor and Apoptosis Inducing Properties

  • Discovery as Apoptosis Inducers: Research has discovered derivatives of thieno[2,3-d]pyrimidines, including N-((benzo[d][1,3]dioxol-5-yl)methyl)-6-phenylthieno[3,2-d]pyrimidin-4-amine, as potent apoptosis inducers, particularly effective in breast cancer cells. These compounds function by inhibiting tubulin polymerization (Kemnitzer et al., 2009).

Antioxidant Activity

  • Antioxidant Properties of Derivatives: A study synthesized N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives, finding significant antioxidant activity in in vitro assays (Kotaiah et al., 2012).

Quantum Chemical Characterization

  • Hydrogen Bonding Characterization: A quantum chemical study characterized hydrogen bonding sites in derivatives of pyrimidine compounds, including 4-(4-fluorophenyl)-6-(furan-2-yl) pyrimidin-2-amine. This research offers insights into the molecular interactions of these compounds (Traoré et al., 2017).

Antifungal and Antimicrobial Effects

  • Antifungal Effect of Derivatives: Research on 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives, including thieno[2,3-d]pyrimidines, demonstrated notable antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Radiochemistry Application

  • Development as Radioligand for CRHR1: A novel radiolabelled analog of the corticotropin-releasing hormone type 1 receptor (CRHR1) antagonist was developed using a derivative of thieno[2,3-d]pyrimidine. This compound is used in positron emission tomography radiotracers and pharmacological studies (Hsin et al., 2000).

Future Directions

: Nassar, I. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12, 14865-14882. Link

properties

IUPAC Name

N-(4-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3S/c19-13-6-8-14(9-7-13)22-17-15-10-16(12-4-2-1-3-5-12)23-18(15)21-11-20-17/h1-11H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQUUABPYLCCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N=CN=C3S2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine

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